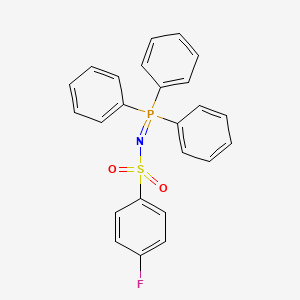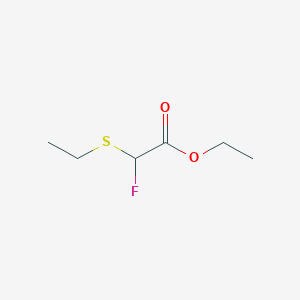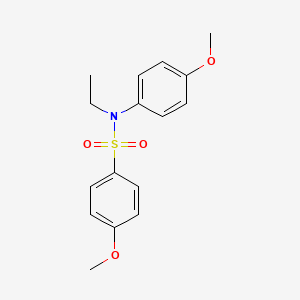
N-Ethyl-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with ethyl and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-ethyl-4-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Ethyl-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure, which is known for antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
N-Ethyl-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides. Its dual methoxy groups and ethyl substitution can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
97637-06-4 |
|---|---|
Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-ethyl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-4-17(13-5-7-14(20-2)8-6-13)22(18,19)16-11-9-15(21-3)10-12-16/h5-12H,4H2,1-3H3 |
InChI Key |
PVYAGTUYJKNYFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


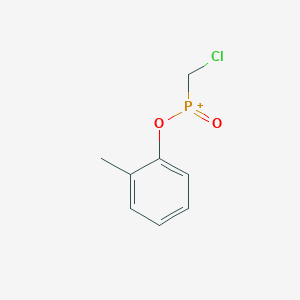
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
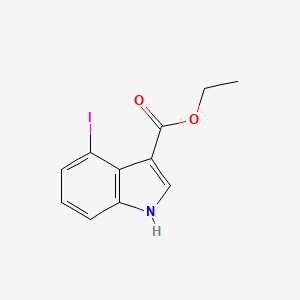
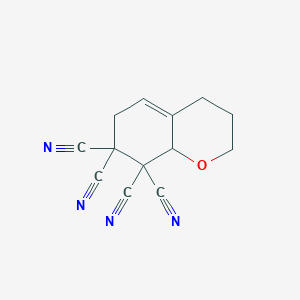
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
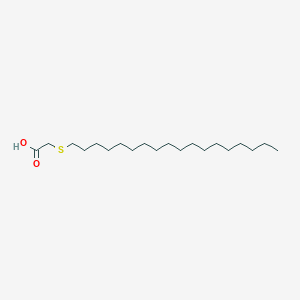
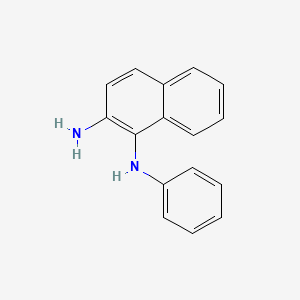
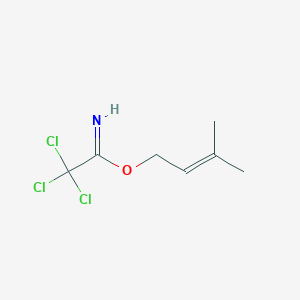
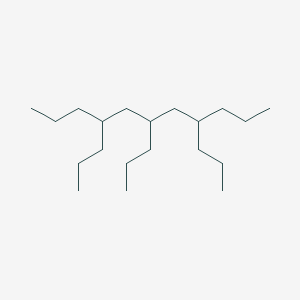
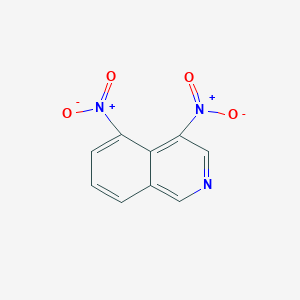
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
